molecular formula C9H6F3NO2S B067491 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile CAS No. 186405-37-8

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

Cat. No.: B067491
CAS No.: 186405-37-8
M. Wt: 249.21 g/mol
InChI Key: AGVHYIFQWMKQLX-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (TFMSCN) is an organic compound that is widely used in the pharmaceutical, medical, and chemical industries. It is a fluorinated aromatic sulfonyl compound that has many unique properties and applications. In

Scientific Research Applications

Electrochemical Studies and Polymer Science

Research on the effects of various aminobenzenesulfonic acids on the electropreparation and properties of polyaniline in acetonitrile has been conducted. These studies are significant for understanding the electrochemical behavior and structural properties of conducting polymers (Şahin, Pekmez, & Yildiz, 2002).

Catalysis and Organic Synthesis

Trifluoromethanesulfonic acid in acetonitrile is used to catalyze Friedel-Crafts alkylations, demonstrating its efficiency in synthesizing di- or triarylmethanes and phenylpropanoid natural products (Wilsdorf, Leichnitz, & Reissig, 2013).

Oxidation Reactions

2-Nitrobenzene peroxysulfonyl radical, formed from its chloride and superoxide in acetonitrile, is used for oxidizing substrates containing benzylic methylene groups to ketones (Kim, Kim, & Lee, 1989).

Electrochemistry and Radical Studies

The electrochemical generation of free radicals, like the nitrobenzene anion radical in acetonitrile, has been studied for insights into electron spin resonance spectroscopy (Geske & Maki, 1960).

Ionic Liquid Studies

Research on the behavior of dinitrobenzenes in acetonitrile versus ionic liquids has provided insights into ion-pairing effects, which are crucial for understanding the properties of ionic liquids (Fry, 2003).

Electroreduction Mechanisms

Studies on the electroreduction of dicyano- and tricyanobenzenes in acetonitrile have led to proposed mechanisms for these electrochemical processes, contributing to the understanding of electroreduction in organic chemistry (Sertel, Yildiz, Gambert, & Baumgärtel, 1986).

Spectrophotometry and Electrochemistry

The formation of triple ions from benzenesulfonate salts in acetonitrile has been explored using spectrophotometric, polarographic, and conductometric methods, offering valuable insights into ionic interactions in solvents (Hojo et al., 1994).

Surface Chemistry and Nanotechnology

Electrochemical reduction of diazonium salts in acetonitrile and its impact on carbon surface modification has been studied, contributing to advancements in nanotechnology and material science (Brooksby & Downard, 2004).

Coordination Chemistry

Research on ruthenium(II) complexes with acetonitrile, involving triazine and polypyridine carbene ligands, has implications for coordination chemistry and the development of new metal complexes (Medlycott, Schaper, & Hanan, 2005).

Safety and Hazards

The safety and hazards associated with 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile are not detailed in the available resources . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for the use and study of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile are not specified in the available resources . Its potential applications in various fields of chemistry suggest that it could be a subject of future research.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHYIFQWMKQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621383
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186405-37-8
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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